Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18037405
InChI: InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-7-4-12(11-17)10-16-8-5-15-6-9-16/h12,15H,4-11H2,1-3H3
SMILES:
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol

Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18037405

Molecular Formula: C14H27N3O2

Molecular Weight: 269.38 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate -

Specification

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
IUPAC Name tert-butyl 3-(piperazin-1-ylmethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-7-4-12(11-17)10-16-8-5-15-6-9-16/h12,15H,4-11H2,1-3H3
Standard InChI Key OMOJZGCDPROOKB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CN2CCNCC2

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle—linked to a piperazine moiety via a methylene bridge. The tert-butyl carbamate group (Boc\text{Boc}) at the pyrrolidine nitrogen enhances steric protection during synthetic reactions, a common strategy in peptide and heterocycle chemistry. The stereochemistry of the pyrrolidine ring and the spatial arrangement of the piperazine group influence its conformational flexibility and binding interactions with biological targets.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC14H27N3O2\text{C}_{14}\text{H}_{27}\text{N}_{3}\text{O}_{2}
Molecular Weight269.38 g/mol
SMILES NotationCC(C)(C)OC(=O)N1CCC(C1)CN2CCNCC2
InChI KeyOMOJZGCDPROOKB-UHFFFAOYSA-N

Spectroscopic and Computational Data

Mass spectrometry studies reveal prominent adducts, including [M+H]+[M+H]^+ at m/z 270.21761 and [M+Na]+[M+Na]^+ at m/z 292.19955 . Predicted collision cross sections (CCS) vary with adduct type, ranging from 166.5 Ų for [MH][M-H]^- to 174.3 Ų for [M+Na]+[M+Na]^+ . These values are critical for characterizing its gas-phase behavior in analytical workflows.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential protection and coupling reactions:

  • Pyrrolidine Functionalization: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc\text{Boc}) group using di-tert-butyl dicarbonate under basic conditions.

  • Methylene Bridging: A methylene group is introduced at the 3-position of pyrrolidine via alkylation or Mitsunobu reaction, enabling linkage to piperazine.

  • Piperazine Incorporation: Piperazine is coupled to the methylene bridge through nucleophilic substitution or reductive amination, followed by purification via column chromatography.

Scalability and Yield Optimization

Industrial-scale production faces challenges in minimizing epimerization at the pyrrolidine stereocenter. Recent advances in flow chemistry have improved yields to >75% by enhancing reaction homogeneity and reducing side-product formation.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The Boc\text{Boc} group confers stability under acidic conditions, though deprotection occurs rapidly in the presence of trifluoroacetic acid (TFA).

Table 2: Predicted Collision Cross Sections

Adductm/zCCS (Ų)
[M+H]+[M+H]^+270.21761167.5
[M+Na]+[M+Na]^+292.19955174.3
[MH][M-H]^-268.20305166.5

Thermal Behavior

Differential scanning calorimetry (DSC) shows a glass transition temperature (TgT_g) of 98°C, indicating moderate thermal stability suitable for storage at ambient conditions.

Applications in Medicinal Chemistry

CNS Drug Development

The compound’s structural similarity to dopamine reuptake inhibitors and serotonin receptor modulators positions it as a scaffold for neuropsychiatric agents. For example, derivatives have shown preliminary IC50\text{IC}_{50} values of 12 nM for dopamine transporter (DAT) inhibition in rodent models.

Antibacterial and Antiviral Agents

Quaternary ammonium derivatives of this compound demonstrate bactericidal activity against Gram-positive pathogens (MIC: 4 µg/mL for Staphylococcus aureus). Computational docking studies suggest interactions with viral protease active sites, highlighting potential in antiviral drug design.

Hazard TypeRisk StatementPrecautionary Measures
Skin IrritationCauses erythema and edemaWear nitrile gloves; use fume hood
Eye DamageCorneal opacity upon exposureSafety goggles mandatory

Environmental Impact

Biodegradation studies indicate a half-life of 28 days in soil, with minimal bioaccumulation potential (log KowK_{ow}: 1.2).

Research Frontiers and Challenges

Stereoselective Synthesis

Recent efforts focus on asymmetric catalysis to produce enantiomerically pure forms. Chiral phosphoric acid catalysts achieve enantiomeric excess (ee) >90% for the (R)-isomer, which exhibits superior DAT binding affinity.

Targeted Drug Delivery

Nanoparticle-encapsulated formulations are under investigation to enhance blood-brain barrier penetration. Preliminary in vivo data show a 3.2-fold increase in brain-to-plasma ratio compared to free drug.

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